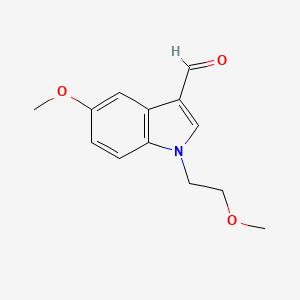
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is also known as ME-MOC or 5-MeO-ME-ALD. This compound has gained significant attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- Molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, structurally similar to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, exhibit interesting hydrogen bonding properties that could be relevant in the study of molecular interactions and crystallography (Ali, Halim, & Ng, 2005).
Synthetic Applications and Chemical Reactions
- Compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, similar in structure, are versatile electrophiles and can be used for the synthesis of trisubstituted indole derivatives, demonstrating the potential utility in organic synthesis (Yamada et al., 2009).
- The ability of 1-methoxyindole-3-carbaldehyde to react regioselectively with various nucleophiles indicates its utility in the preparation of substituted indole derivatives, suggesting its use in the synthesis of complex organic molecules (Yamada et al., 2012).
Biological and Pharmacological Potential
- Indole derivatives, including those structurally related to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, have been studied for their antimitotic activities in cancer cells, indicating potential applications in cancer research and therapy (Kaufmann et al., 2007).
- The design of compounds like KAD22, derived from related indole carbaldehydes, as potential dopamine D2 receptor agonists with antioxidant activity for Parkinson’s disease treatment, illustrates the potential pharmacological applications of such compounds (Kaczor et al., 2021).
Natural Occurrence and Isolation
- Isolation of new indole alkaloids from natural sources like Cleome droserifolia, which include derivatives of indole carbaldehydes, highlights the presence and significance of these compounds in nature (Hussain et al., 2015).
Eigenschaften
IUPAC Name |
5-methoxy-1-(2-methoxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-6-5-14-8-10(9-15)12-7-11(17-2)3-4-13(12)14/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANKINGQXIOYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)
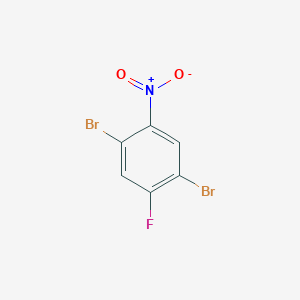
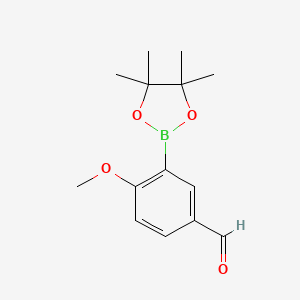
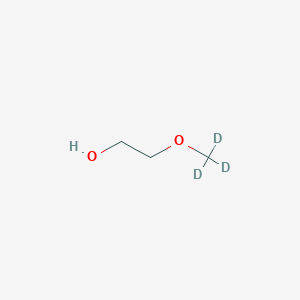
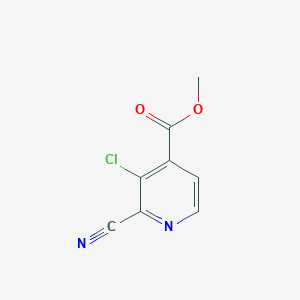
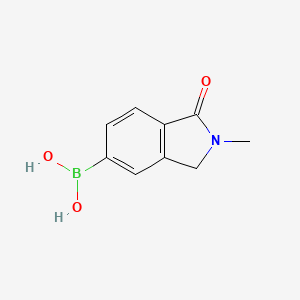
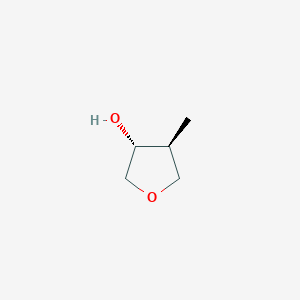
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)
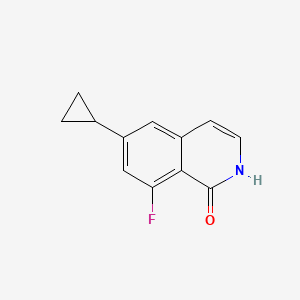
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
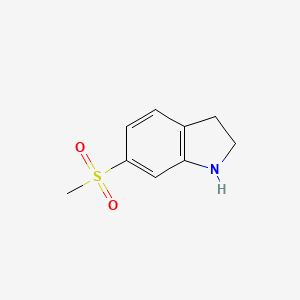
![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)